1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC9681906
Molecular Formula: C16H17N3O4
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O4 |
|---|---|
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | 1-[2-(1-oxophthalazin-2-yl)acetyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H17N3O4/c20-14(18-7-3-5-12(9-18)16(22)23)10-19-15(21)13-6-2-1-4-11(13)8-17-19/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,22,23) |
| Standard InChI Key | CYASIKPACPKGDW-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1-[(1-Oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid (CAS: 1246070-72-3) is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a phthalazinone-acetyl moiety. Its molecular formula is , with a molecular weight of 315.32 g/mol . The systematic name reflects the integration of phthalazinone and piperidine systems, linked via an acetyl group.
Physicochemical Characteristics
While experimental data on melting/boiling points and solubility remain limited, the compound’s structure suggests moderate polarity due to the carboxylic acid and amide functionalities. The phthalazinone moiety introduces aromaticity, potentially influencing UV-Vis absorption properties. A comparative analysis of related piperidine-carboxylic acids, such as (S)-3-piperidinecarboxylic acid, reveals that steric and electronic effects from substituents significantly modulate physicochemical behavior .
Table 1: Key Physicochemical Data
Synthesis and Manufacturing Approaches
Chiral Resolution and Hydrolysis
A patent detailing the synthesis of (S)-3-piperidinecarboxylic acid (nipecotic acid) provides a relevant methodological framework . The process involves hydrolyzing 3-piperidineformamide derivatives in concentrated hydrochloric acid, which concurrently achieves chiral resolution without requiring external resolving agents. For 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid, analogous conditions (28–35% HCl at 60–65°C) could facilitate both amide hydrolysis and stereochemical control. Post-hydrolysis, neutralization with alkaline methanolic solutions (e.g., KOH/MeOH) yields the free carboxylic acid .
Purification and Yield Optimization
Post-synthetic purification typically involves methanol/ethanol precipitation and petroleum ether washing to isolate the product. For instance, dissolving the crude acid in methanol, concentrating under reduced pressure, and adding ethanol/petroleum ether (1:1 v/v) precipitates the compound with >96% enantiomeric excess (ee) . Temperature control during neutralization (<30°C) prevents racemization, a critical consideration for maintaining stereochemical integrity.
Structural and Conformational Analysis
Hydrogen Bonding and Crystal Packing
X-ray crystallography of related 2-oxopiperidine derivatives, such as (1′R,3′S)-2-oxo-1-(1′-phenylethyl)piperidine-3-carboxylic acid, reveals robust intramolecular hydrogen bonds (O···H distance: 1.39 Å; O-H···O angle: 153°) . These interactions stabilize boat-like conformations in the piperidine ring, which may extrapolate to 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid. The phthalazinone’s planar structure likely promotes π-π stacking, influencing solid-state packing and solubility.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for (S)-3-piperidinecarboxylic acid ( NMR: δ 3.34–1.63 ppm) provide a benchmark for predicting signals in the target compound. The phthalazinone’s aromatic protons are expected near δ 7.5–8.5 ppm, while the acetyl group’s methylene protons may appear as a singlet around δ 3.8–4.2 ppm. High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) confirms purity (>98%) in analogous compounds .
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective catalytic methods (e.g., asymmetric hydrogenation) could enhance ee without chiral resolution. Exploring green solvents (e.g., ionic liquids) may improve sustainability.
Biological Activity Profiling
In vitro assays against cancer cell lines or neurological targets (e.g., GABA receptors) are warranted. Structure-activity relationship (SAR) studies modifying the phthalazinone or piperidine subunits could optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume